N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine
Description
N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine is a heterocyclic compound that belongs to the class of triazolothiadiazinesThe unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C16H21N5OS |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[[6-(3-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H21N5OS/c1-4-20(5-2)11-14-17-18-16-21(14)19-15(23-16)12-8-7-9-13(10-12)22-6-3/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
HZCMRHAWTKUFDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine involves several steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of a base such as potassium hydroxide. This reaction leads to the formation of the triazolothiadiazine core . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using refluxing ethanol and catalytic amounts of piperidine .
Chemical Reactions Analysis
N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate for the preparation of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antioxidant, and enzyme inhibitory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects. The triazolothiadiazine core allows for specific interactions with target receptors, contributing to its bioactivity .
Comparison with Similar Compounds
N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but may have different substituents, leading to variations in their pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different fusion pattern of the triazole and thiadiazine rings, which can affect their biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
